molecular formula C9H15ClN2O B13067698 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol

3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol

Cat. No.: B13067698
M. Wt: 202.68 g/mol
InChI Key: BHJLTIQQWMPBRO-UHFFFAOYSA-N
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Description

3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with butan-2-ol under specific conditions. One common method includes:

    Starting Materials: 4-chloro-1-ethyl-1H-pyrazole and butan-2-ol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often used to dissolve the reactants and promote the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro group or to convert the pyrazole ring into a more saturated structure.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents like DMSO or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-one, while substitution of the chloro group with an amine can produce 3-(4-Amino-1-ethyl-1H-pyrazol-5-yl)butan-2-ol.

Scientific Research Applications

3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. The chloro and ethyl groups on the pyrazole ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group in the butanol side chain can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)butan-2-ol: Similar structure but with a methyl group instead of an ethyl group.

    3-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)butan-2-ol: Similar structure but with a bromo group instead of a chloro group.

    3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)pentan-2-ol: Similar structure but with a pentanol side chain instead of a butanol side chain.

Uniqueness

The unique combination of a chloro group, an ethyl group, and a butanol side chain in 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

3-(4-chloro-2-ethylpyrazol-3-yl)butan-2-ol

InChI

InChI=1S/C9H15ClN2O/c1-4-12-9(6(2)7(3)13)8(10)5-11-12/h5-7,13H,4H2,1-3H3

InChI Key

BHJLTIQQWMPBRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(C)C(C)O

Origin of Product

United States

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